
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is an organic compound that features a pyridine ring substituted with a methoxy group at the second position, a trifluoromethyl group at the fourth position, and a methanol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with trifluoromethylating agents under controlled conditions. The methanol group can be introduced through subsequent reactions involving hydroxylation or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 4-Methoxy-2-(trifluoromethyl)pyridine
- 2-Methoxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical and biological properties.
Biological Activity
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions with various biological systems, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which enhance its reactivity and lipophilicity. These structural characteristics facilitate interactions with biomolecules, influencing cellular processes.
1. Enzyme Interaction
This compound has been shown to interact with various enzymes, acting as both an inhibitor and an activator. This dual functionality can modulate metabolic pathways significantly.
- Inhibition Studies : The compound exhibits inhibitory effects on specific enzymes involved in metabolic processes, leading to altered cellular metabolism and energy production.
- Activation Studies : Conversely, it can activate certain pathways, enhancing metabolic activity under specific conditions.
2. Cellular Effects
The compound influences cell function by modulating signaling pathways and gene expression:
- Gene Expression Modulation : It affects the expression of genes involved in metabolic regulation, which can lead to changes in cellular metabolism.
- Cell Signaling : The compound's ability to penetrate cell membranes allows it to influence intracellular signaling cascades, potentially impacting cell growth and differentiation.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to either inhibition or activation of metabolic pathways.
- Stability and Degradation : Laboratory studies indicate that the stability of the compound can vary over time, affecting its long-term biological activity. Factors such as environmental conditions play a crucial role in its degradation rates .
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, it may enhance metabolic functions or promote beneficial cellular responses.
- High Doses : Increased concentrations can lead to toxicity, including cellular damage and disruption of normal metabolic processes.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 31 | Streptomycin | 31 |
Escherichia coli | 62 | Ampicillin | 64 |
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that the compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
---|---|---|---|
HepG2 (Liver Cancer) | 15 | HEK293 (Normal Kidney) | >100 |
MCF-7 (Breast Cancer) | 20 | MCF-10A (Normal Breast) | >100 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, trifluoromethyl and methoxy groups are typically introduced through halogen exchange or catalytic methylation. Optimization involves adjusting temperature (e.g., 60–80°C for substitution reactions), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation). Yield improvements may require iterative purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for research-grade material). Infrared (IR) spectroscopy identifies functional groups like -OH or methoxy .
Q. What are the critical safety considerations and storage conditions for handling this compound in laboratory settings?
- Methodological Answer : Store in a dry, cool environment (2–8°C) away from ignition sources. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. In case of exposure, follow protocols like P301+P310 (immediate medical attention if ingested). Avoid aqueous conditions to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density around the pyridine ring to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess thermal stability (e.g., decomposition above 200°C). Databases like REAXYS and PISTACHIO provide reaction pathway predictions for trifluoromethylated systems .
Q. What strategies resolve discrepancies in regioselectivity during substitution reactions involving the trifluoromethyl and methoxy groups?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in methoxy) tracks reaction pathways. Kinetic studies under varying pH and temperature identify dominant mechanisms (e.g., SN1 vs. SN2). Computational docking studies with transition-state analogs clarify steric and electronic effects .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of the methoxy group generates 4-(trifluoromethyl)pyridine-3-methanol. Oxidative environments (e.g., KMnO₄) convert the alcohol to a ketone. Stability studies using accelerated thermal gravimetric analysis (TGA) and HPLC-MS monitor degradation pathways .
Q. What role does this compound play in the synthesis of agrochemical derivatives like Pyroxsulam?
- Methodological Answer : It serves as a precursor for sulfonamide-functionalized pyridines. For Pyroxsulam synthesis, the methanol group is oxidized to a carboxylic acid, followed by sulfonamide coupling with triazolopyrimidine moieties. Reaction efficiency depends on protecting group strategies (e.g., tert-butyldimethylsilyl for -OH) .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data for this compound across different studies?
- Methodological Answer : Cross-validate using orthogonal techniques (e.g., X-ray crystallography vs. NMR) to resolve signal overlap. Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Refer to databases like PubChem or Reaxys for consensus spectra .
Q. Why do synthetic yields vary significantly when scaling up from milligram to gram quantities?
- Methodological Answer : Heat and mass transfer inefficiencies in larger batches affect exothermic reactions (e.g., trifluoromethylation). Optimize stirring rates and cooling systems. Use flow chemistry for reproducible, scalable synthesis of intermediates .
Q. Tables for Key Data
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCFHLNQGUJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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